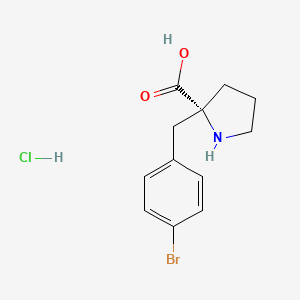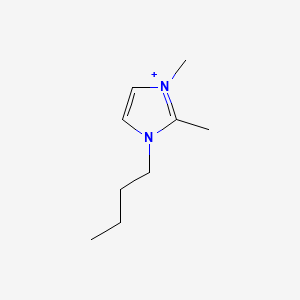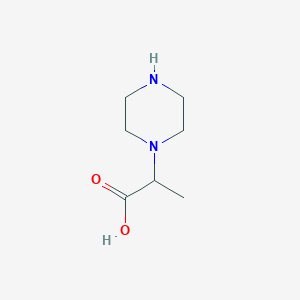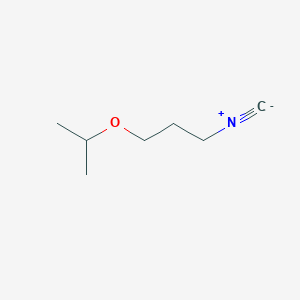
(R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
(R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its bromobenzyl group attached to a pyrrolidine ring, which is further modified by a carboxylic acid and a hydrochloride group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-bromobenzyl bromide and pyrrolidine-2-carboxylic acid.
Reaction Conditions: The reaction involves nucleophilic substitution where the pyrrolidine-2-carboxylic acid reacts with 4-bromobenzyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Purification: The product is then purified through recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large reactors and continuous flow systems to ensure consistent quality and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and enantiomeric excess of the final product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, to form 4-bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: Reduction reactions can be performed on the carboxylic acid group to yield the corresponding alcohol.
Substitution: The bromine atom on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often facilitated by a base.
Major Products Formed:
Oxidation Products: 4-Bromobenzaldehyde, 4-bromobenzoic acid.
Reduction Products: 4-Bromobenzyl alcohol.
Substitution Products: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a probe in biological studies to understand the interaction of bromobenzyl derivatives with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact molecular pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid: The non-hydrochloride form of the compound.
4-Bromobenzyl alcohol: A related compound with a hydroxyl group instead of a carboxylic acid.
4-Bromobenzoic acid: A compound with a similar bromobenzyl structure but with a carboxylic acid group directly attached to the benzene ring.
Uniqueness: (R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to its chiral center, which can impart different biological activities compared to its non-chiral counterparts. Additionally, the presence of the pyrrolidine ring adds to its structural complexity and potential for diverse chemical reactions.
Properties
IUPAC Name |
(2R)-2-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2.ClH/c13-10-4-2-9(3-5-10)8-12(11(15)16)6-1-7-14-12;/h2-5,14H,1,6-8H2,(H,15,16);1H/t12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKUKSHCIVXCSU-UTONKHPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=C(C=C2)Br)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CC=C(C=C2)Br)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375954 | |
| Record name | (R)-alpha-(4-Bromobenzyl)proline HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637020-91-8 | |
| Record name | (R)-alpha-(4-Bromobenzyl)proline HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1H-Pyrrole-3-carboxylicacid, 1-[2-[[(2,6-dichlorophenyl)methyl]thio]ethyl]-2-methyl-5-phenyl-](/img/structure/B1597647.png)

![4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1597649.png)

![1-Methyl-5-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazole-2-thione](/img/structure/B1597653.png)





